molecular formula C18H21N3O2S B2486181 (5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 1904062-80-1

(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2486181
M. Wt: 343.45
InChI Key: OHTMXSLKYISQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives, including cyclohepta[d]pyrimidine compounds, are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in drug development. The interest in these compounds has led to various studies focusing on their synthesis, structural analysis, and evaluation of their chemical and physical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of pyrimidine derivatives, involving complex reactions that yield various substituted tricyclic compounds. For example, Mittal et al. (2011) described the synthesis of substituted tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines, showcasing the versatility of pyrimidine synthesis approaches (Mittal, Sarode, & Vidyasagar, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using spectral and microanalytical data. The study by Mittal et al. also detailed the determination of structures through such analytical techniques, providing insights into the molecular framework and substituent effects on the core pyrimidine structure.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. Naya and Nitta (2004) explored the ring transformation and photo-induced oxidation reactions of pyrimidine derivatives, indicating the compounds’ chemical versatility and their potential as intermediates in organic synthesis (Naya & Nitta, 2004).

Scientific Research Applications

Supramolecular Assemblies

The study of pyrimidine derivatives, such as dihydropyrimidine-2,4-(1H,3H)-dione functionalities, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate extensive hydrogen-bonding intermolecular interactions, forming 2D and 3D networks that incorporate macrocyclic cations. This research highlights the potential of pyrimidine derivatives in creating complex molecular architectures useful in materials science and nanotechnology (Fonari et al., 2004).

Fused Heterocycles as Inhibitors

Pyrimidine derivatives have also been explored for their potential in medical applications, particularly as inhibitors in drug development. For example, the synthesis of new fused heterocycles, including pyrimidines, has been investigated for their activity as 5α-reductase inhibitors, showcasing the role of pyrimidine derivatives in developing therapies for conditions like benign prostatic hyperplasia (Farghaly et al., 2012).

Novel Synthetic Routes

Research into the synthesis of pyrimidine derivatives provides insights into novel synthetic routes and methodologies in organic chemistry. For instance, the synthesis of amino-triazolopyrimidines as hetaryne precursors highlights the versatility of pyrimidine derivatives in constructing complex heterocyclic structures, which are crucial in the synthesis of pharmaceuticals and agrochemicals (Tielemans et al., 1987).

Antibacterial Agents

Pyrimidine derivatives have been evaluated for their antibacterial properties, contributing to the search for new antibacterial agents. The synthesis and investigation of tetrahydropyrimidine derivatives have shown promising antibacterial activity against a variety of bacterial strains, underlining the potential of pyrimidine derivatives in addressing the challenge of antibiotic resistance (Foroughifar et al., 2017).

Safety And Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its structure and the context in which it is used. A Safety Data Sheet (SDS) would typically provide this information .

properties

IUPAC Name

12-(2,4,6-trimethylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-6-12(2)18(13(3)7-11)24(22,23)21-14-4-5-17(21)15-9-19-10-20-16(15)8-14/h6-7,9-10,14,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTMXSLKYISQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(2,4,6-Trimethylbenzenesulfonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.